

Mass Spectral Properties of Rifapentine-d9: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Rifapentine-d9*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral properties of **Rifapentine-d9**, a deuterated internal standard crucial for the accurate quantification of the antibiotic Rifapentine in biological matrices. This document details its mass spectrometric behavior, fragmentation patterns, and the experimental protocols for its analysis, serving as a vital resource for researchers in pharmacology, drug metabolism, and bioanalytical chemistry.

Core Mass Spectral Data

Rifapentine-d9 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure precision and accuracy by correcting for variability in sample preparation and instrument response.^[1] Its physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C47H55D9N4O12	[2][3]
Molecular Weight	886.1 g/mol	[2][3][4]
Monoisotopic Mass	885.50856420 Da	[4]
Purity	≥99% deuterated forms (d1-d9)	[2]

The critical parameters for its application in quantitative analysis are the mass-to-charge ratios (m/z) of its precursor and product ions, which are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

Ion Type	m/z	Reference
Precursor Ion $[M+H]^+$	887.500	[5][6]
Product Ion	855.300	[5][6]

For comparison, the corresponding ions for the non-deuterated Rifapentine are also provided.

Analyte	Precursor Ion $[M+H]^+ (m/z)$	Product Ion (m/z)	Reference
Rifapentine	878.200	846.600	[5]
25-desacetyl rifapentine	835.500	803.500	[5]

Fragmentation Pathway

The fragmentation of Rifapentine in electrospray ionization-ion trap mass spectrometry involves the loss of a methanol (CH_3OH) molecule from position 27.[7] This results in the transition from the protonated molecular ion at m/z 877.32 to a product ion at m/z 845.28.[7] Further fragmentation can occur, leading to the breakup of the macrocyclic structure.[8]

For **Rifapentine-d9**, a similar fragmentation pattern is observed. The transition from the precursor ion $[M+H]^+$ at m/z 887.500 to the product ion at m/z 855.300 corresponds to this characteristic neutral loss, adjusted for the mass of the deuterium atoms.

Experimental Protocols

The following section details a typical experimental workflow for the bioanalytical quantification of Rifapentine using **Rifapentine-d9** as an internal standard.

Sample Preparation

A common method for extracting Rifapentine and its internal standard from biological matrices like human plasma is liquid-liquid extraction (LLE).[\[6\]](#)

- To a 200 μ l plasma sample, add the internal standard solution (**Rifapentine-d9**).[\[6\]](#)
- Add 200 μ l of water and vortex to mix.[\[6\]](#)
- Add 2.5 ml of tertiary butyl methyl ether and mix for 10 minutes.[\[6\]](#)
- Centrifuge at 4,000 rpm for 5 minutes at 5°C.[\[6\]](#)
- Transfer 2 ml of the supernatant to a new vial.[\[6\]](#)
- Evaporate the solvent under a stream of nitrogen at 40°C.[\[6\]](#)
- Reconstitute the residue in 500 μ l of the mobile phase and vortex.[\[6\]](#)
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[\[6\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of Rifapentine and **Rifapentine-d9** are typically performed on a triple-quadrupole mass spectrometer.[\[5\]](#)[\[9\]](#)

- Chromatographic Column: Supelco Discovery C18 column (10 cm x 4.6 mm, 5 μ m particle size).[\[5\]](#)[\[6\]](#)
- Mobile Phase: A mixture of an organic phase (acetonitrile and methanol, 50:50 v/v) and an aqueous phase (10 mM ammonium formate) in a 70:30 v/v ratio.[\[5\]](#)
- Flow Rate: 1 ml/minute.[\[5\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[\[5\]](#)[\[9\]](#)
- Mass Spectrometer: Sciex API 4500 triple-quadrupole mass spectrometer or equivalent.[\[5\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[9\]](#)

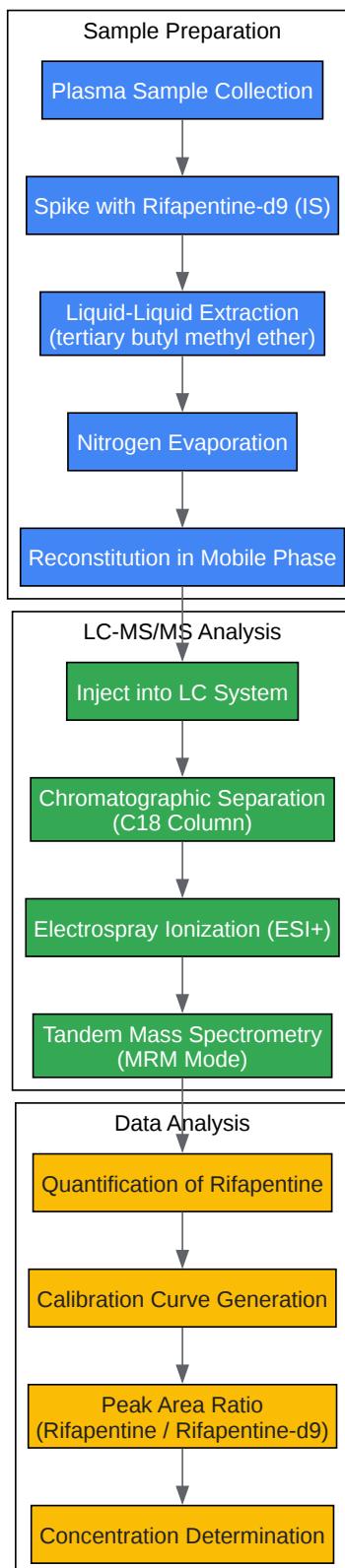
Optimized Source Parameters:[5]

- Curtain Gas Flow: 35.00 L/hour
- Collision Gas Flow: 8 L/hour
- Declustering Potential: 40 V
- Collision Energy: 20 V

Under these conditions, typical retention times are approximately 2.45 minutes for Rifapentine and 2.30 minutes for **Rifapentine-d9**.[5][9]

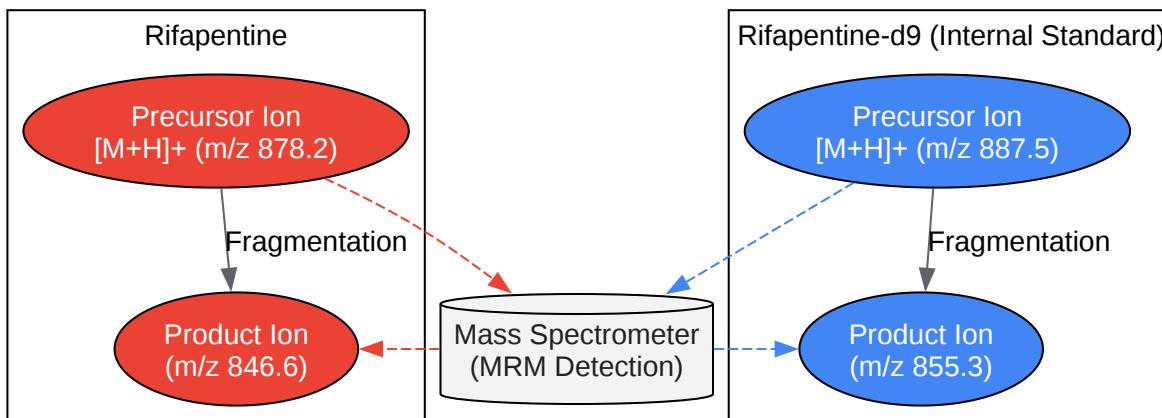
Visualizations

Experimental Workflow for Rifapentine Quantification

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Caption: Workflow for the quantification of Rifapentine using **Rifapentine-d9** as an internal standard.

Logical Relationship in MRM Detection



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